molecular formula C20H21F3N4O4 B11094286 N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

Cat. No.: B11094286
M. Wt: 438.4 g/mol
InChI Key: MWTKHYIBRBUQHF-UHFFFAOYSA-N
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Description

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and phenylethylamine, which undergo condensation reactions followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOPROPANECARBOXAMIDE
  • 2-Methyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Uniqueness

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PENTANAMIDE stands out due to its unique combination of a trifluoromethyl group and a phenylethyl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21F3N4O4

Molecular Weight

438.4 g/mol

IUPAC Name

N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide

InChI

InChI=1S/C20H21F3N4O4/c1-2-3-9-13(28)26-19(20(21,22)23)14-15(24-17(19)30)27(18(31)25-16(14)29)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,24,30)(H,26,28)(H,25,29,31)

InChI Key

MWTKHYIBRBUQHF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)CCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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